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Compound of Interest

Compound Name: 4-Chloro-2-methylpent-2-ene

Cat. No.: B15482465 Get Quote

An In-depth Technical Guide to 4-Chloro-2-
methylpent-2-ene
This technical guide provides a comprehensive overview of 4-Chloro-2-methylpent-2-ene,

including its IUPAC nomenclature, chemical structure, physical and chemical properties, and a

representative synthetic protocol. This document is intended for researchers, scientists, and

professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature and Structure
The systematic IUPAC name for the compound is 4-chloro-2-methylpent-2-ene. The name is

derived following the IUPAC rules for the nomenclature of organic compounds.[1]

The logical process for determining the IUPAC name is outlined in the diagram below:

Start with the chemical structure Identify the longest carbon chain containing the double bond (pentene) Number the chain to give the double bond the lowest possible number (pent-2-ene) Identify and number the substituents (4-chloro, 2-methyl) Arrange substituents alphabetically (chloro, methyl) Combine all parts to form the full IUPAC name:
4-Chloro-2-methylpent-2-ene

Click to download full resolution via product page

Caption: Logical workflow for determining the IUPAC name of 4-Chloro-2-methylpent-2-ene.

The chemical structure of 4-Chloro-2-methylpent-2-ene is depicted in the following diagram:
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Caption: Chemical structure of 4-Chloro-2-methylpent-2-ene.

Physicochemical Properties
The following table summarizes the computed physicochemical properties of 4-Chloro-2-
methylpent-2-ene.[1]

Property Value

Molecular Formula C6H11Cl

Molecular Weight 118.60 g/mol

XLogP3 2.7

Exact Mass 118.054928 g/mol

Monoisotopic Mass 118.054928 g/mol

Topological Polar Surface Area 0 Å²

Heavy Atom Count 7

Complexity 70.2

Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 4-Chloro-2-methylpent-2-ene is

not readily available in the surveyed literature. However, a general and widely applicable

method for the synthesis of allylic chlorides from the corresponding allylic alcohols can be

adapted.

General Synthesis of Allylic Chlorides from Allylic Alcohols:

This procedure is based on the reaction of an allylic alcohol with a chlorinating agent, such as

thionyl chloride (SOCl₂) or hydrochloric acid (HCl), often in the presence of a catalyst or a base

like pyridine to neutralize the acidic byproduct.

Representative Protocol:

Starting Material: The synthesis would commence with 2-methylpent-2-en-4-ol.
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Reaction Setup: The allylic alcohol is dissolved in a suitable anhydrous solvent (e.g., diethyl

ether, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice

bath.

Addition of Chlorinating Agent: Thionyl chloride (1.1 to 1.5 equivalents) is added dropwise to

the cooled solution of the alcohol. Pyridine (1.1 to 1.5 equivalents) may be added to

scavenge the HCl produced.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then stirred for a period of 1 to 4 hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Workup: Once the reaction is complete, the mixture is carefully poured over crushed ice to

quench any unreacted thionyl chloride. The organic layer is separated, and the aqueous

layer is extracted with the same organic solvent.

Purification: The combined organic layers are washed with a saturated sodium bicarbonate

solution, followed by brine. The organic layer is then dried over an anhydrous drying agent

(e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under

reduced pressure.

Final Product: The crude product, 4-Chloro-2-methylpent-2-ene, can be further purified by

distillation under reduced pressure to yield the pure compound.

Spectroscopic Data (Predicted)
While experimental spectra for 4-Chloro-2-methylpent-2-ene are not available, the following

tables provide predicted spectroscopic data based on the analysis of similar compounds and

known spectroscopic principles.

Predicted ¹H NMR Data (in CDCl₃):
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.5 - 5.7 d 1H =CH-

~4.5 - 4.7 m 1H -CHCl-

~1.8 - 2.0 s 3H =C(CH₃)-

~1.7 - 1.9 d 3H -CH(Cl)CH₃

~1.6 - 1.8 s 3H =C(CH₃)CH₃

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ) ppm Carbon Type

~130 - 135 C=

~125 - 130 =CH-

~55 - 60 -CHCl-

~25 - 30 -CH(Cl)CH₃

~20 - 25 =C(CH₃)-

~18 - 23 =C(CH₃)CH₃

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹) Bond Vibration

~3020 - 3080 =C-H stretch

~2850 - 3000 C-H stretch (alkyl)

~1660 - 1680 C=C stretch

~650 - 800 C-Cl stretch

Predicted Mass Spectrometry Fragmentation:
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m/z Fragment Ion

118/120 [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl)

83 [M - Cl]⁺

41 [C₃H₅]⁺

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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